4-{[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide
Description
The compound 4-{[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide features a pyridazinone core substituted at position 3 with a 2-methoxyphenyl group. A methyl linker connects the pyridazinone to a 4-positioned N,N-dimethylpiperazine sulfonamide moiety. This structure combines a heterocyclic scaffold with sulfonamide and methoxy substituents, which are critical for modulating pharmacological properties such as receptor affinity, solubility, and metabolic stability. The 2-methoxy group on the phenyl ring and the dimethylpiperazine sulfonamide tail are hypothesized to enhance target selectivity and pharmacokinetic profiles compared to analogs .
Properties
Molecular Formula |
C18H25N5O4S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H25N5O4S/c1-20(2)28(25,26)22-12-10-21(11-13-22)14-23-18(24)9-8-16(19-23)15-6-4-5-7-17(15)27-3/h4-9H,10-14H2,1-3H3 |
InChI Key |
CZSQLOYWZMABHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone core, the introduction of the methoxyphenyl group, and the attachment of the piperazine sulfonamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-{[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Key Structural-Activity Relationships (SAR)
Substituent Position on Phenyl Ring: The 2-methoxy group in the target compound may improve steric compatibility with hydrophobic pockets in target receptors compared to 3- or 4-substituted analogs (e.g., 3-methoxy in 8c or 4-nitro in 5b). This substitution reduces steric hindrance and enhances π-π stacking interactions .
Linker and Piperazine Modifications :
- The methyl linker in the target compound offers simplicity and metabolic stability over ester (Compound 3) or hydrazide (S19) linkers, which may undergo hydrolysis in vivo .
- The N,N-dimethylpiperazine sulfonamide group enhances solubility via hydrogen bonding and reduces basicity, improving blood-brain barrier penetration compared to benzylpiperidine (S19) or thioamide (8c) derivatives .
Pharmacological Implications: MAO Inhibition: S19’s hydrazide group and benzylpiperidine moiety contribute to MAO-B selectivity, whereas the target’s sulfonamide may shift activity toward serotonin receptors (5-HT) due to structural similarities with ligands in . Anti-inflammatory Potential: The sulfonamide group in the target compound aligns with NSAID-related structures (), suggesting possible COX-2 inhibition, though this requires validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
